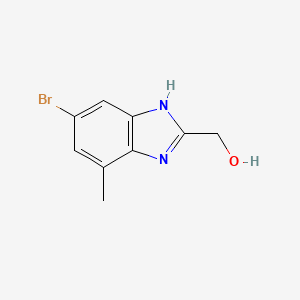

6-Bromo-2-(hydroxymethyl)-4-methylbenzimidazole

Description

Historical Evolution of Benzimidazole-Based Pharmacophores

The benzimidazole nucleus first gained pharmacological relevance in 1944 when Woolley demonstrated its structural resemblance to purines and subsequent antibacterial activity against Escherichia coli and Streptococcus species. This discovery laid the foundation for exploring its bioisosteric potential. By the 1950s, researchers identified 5,6-dimethylbenzimidazole as a vitamin B~12~ degradation product, linking the scaffold to essential biochemical pathways.

The 1960s marked a turning point with the development of proton pump inhibitors (PPIs) like omeprazole, which leveraged benzimidazole’s ability to interact with H+/K+-ATPase enzymes. Subsequent decades saw the introduction of anthelmintics (albendazole, mebendazole) and antihypertensives (telmisartan), each exploiting substituent-dependent target specificity.

Table 1: Key Milestones in Benzimidazole Drug Development

Strategic Importance of Substituent Engineering in Benzimidazole Optimization

Substituent selection at positions 1, 2, 4, 5, and 6 of the benzimidazole ring directly modulates electronic distribution, steric bulk, and hydrogen-bonding capacity. For 6-bromo-2-(hydroxymethyl)-4-methylbenzimidazole:

- Bromo (Position 6) : Increases electronegativity, enhancing halogen bonding with biological targets. The bromine atom’s polarizability improves binding affinity in hydrophobic enzyme pockets.

- Hydroxymethyl (Position 2) : Introduces hydrogen-bond donor/acceptor capabilities, improving solubility and target engagement. This group’s conformational flexibility allows adaptive interactions with variable binding sites.

- Methyl (Position 4) : Provides steric stabilization without significantly altering log P values, balancing membrane permeability and metabolic stability.

Table 2: Substituent Effects in 6-Bromo-2-(hydroxymethyl)-4-methylbenzimidazole

The synergistic effects of these substituents demonstrate how modern medicinal chemistry employs rational design to optimize benzimidazole derivatives. Computational studies reveal that the bromo group’s σ-hole interaction potential and the hydroxymethyl group’s hydrogen-bonding network collectively enhance target selectivity compared to unsubstituted analogs. Furthermore, methyl substitution at position 4 reduces cytochrome P450-mediated oxidation, addressing a common limitation in earlier benzimidazole drugs.

Properties

IUPAC Name |

(6-bromo-4-methyl-1H-benzimidazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-5-2-6(10)3-7-9(5)12-8(4-13)11-7/h2-3,13H,4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUTZNNRTGLWSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(N2)CO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(hydroxymethyl)-4-methylbenzimidazole typically involves the bromination of 2-(hydroxymethyl)-4-methylbenzimidazole. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of 6-Bromo-2-(hydroxymethyl)-4-methylbenzimidazole may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(hydroxymethyl)-4-methylbenzimidazole can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: 6-Carboxy-2-(hydroxymethyl)-4-methylbenzimidazole.

Reduction: 2-(Hydroxymethyl)-4-methylbenzimidazole.

Substitution: 6-Azido-2-(hydroxymethyl)-4-methylbenzimidazole.

Scientific Research Applications

6-Bromo-2-(hydroxymethyl)-4-methylbenzimidazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(hydroxymethyl)-4-methylbenzimidazole involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Positional Isomerism and Functional Groups

- 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (CAS 1231930-33-8): Features bromine at position 6, fluorine at position 4, and an isopropyl group at position 1.

- 4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole : Contains bromine at position 4 and thiophene substituents. The thiophene rings introduce π-conjugation, which may improve luminescent properties or metal-binding capabilities compared to the target compound’s hydroxymethyl group .

- 6-Bromo-4-chloro-1H-benzimidazole (CAS 1360932-45-1): Chlorine at position 4 and bromine at position 6. The electron-withdrawing chlorine may reduce basicity of the benzimidazole nitrogen compared to the methyl group in the target compound .

Key Structural Differences :

Coordination Chemistry

- 4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol (): Acts as a tridentate ligand, forming chelates with metals. The target compound’s hydroxymethyl group could similarly participate in hydrogen bonding or coordination, though direct evidence is lacking .

Pharmacological Activity

- IDO1 Inhibitor (): A benzimidazole-pyrrole carboxamide derivative (compound 53) showed potent indoleamine 2,3-dioxygenase inhibition (IC₅₀ = 39 nM). The target compound’s hydroxymethyl group might modulate solubility and binding affinity compared to the pyrrole carboxamide .

- Antimicrobial Derivatives (): A 2-thioxoimidazolidin-4-one-benzimidazole hybrid exhibited antibacterial activity.

Physicochemical Properties

- 6-Bromo-4-fluoro-1-methyl-1H-benzimidazole (MSE PRO): Molecular weight 227.06, with fluorine enhancing lipophilicity. The target compound’s hydroxymethyl group (polar) may reduce logP compared to fluorine .

- 6-Bromo-4-methyl-1,3-dihydrobenzimidazole-2-thione (CAS 77811-41-7): The thione group increases acidity (pKa ~8–10) compared to the hydroxymethyl group (pKa ~12–14) .

Biological Activity

6-Bromo-2-(hydroxymethyl)-4-methylbenzimidazole is a compound that belongs to the benzimidazole family, known for its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C10H10BrN3O

- Molecular Weight : 273.11 g/mol

- CAS Number : 1565461-85-9

The compound features a bromine atom at the 6-position and a hydroxymethyl group at the 2-position of the benzimidazole ring, which contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 6-bromo-2-(hydroxymethyl)-4-methylbenzimidazole can inhibit the growth of various bacteria and fungi. For example:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 6-Bromo-2-(hydroxymethyl)-4-methylbenzimidazole | TBD | TBD |

| Benzimidazole Derivative A | 50 | Staphylococcus aureus |

| Benzimidazole Derivative B | 62.5 | Escherichia coli |

Antiviral Activity

Benzimidazole derivatives have also been studied for their antiviral effects. A notable case study involved testing against HIV-1 variants, where certain derivatives demonstrated potent activity against strains resistant to common treatments. The mechanism often involves inhibition of viral replication through interference with reverse transcriptase.

Anticancer Potential

Recent investigations into the anticancer properties of benzimidazole derivatives have shown promising results. For instance, studies have indicated that compounds with structural similarities to 6-bromo-2-(hydroxymethyl)-4-methylbenzimidazole can significantly inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

The biological activity of 6-bromo-2-(hydroxymethyl)-4-methylbenzimidazole is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical cellular processes:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cellular proliferation.

- Receptor Modulation : It can modulate receptor activity, affecting signaling pathways related to cell growth and survival.

Case Studies

- Antimicrobial Efficacy : A study conducted on various benzimidazole derivatives demonstrated that modifications at the hydroxymethyl position significantly enhanced antibacterial activity against Gram-positive bacteria.

- Antiviral Activity Against HIV : Research highlighted the effectiveness of certain benzimidazole derivatives in inhibiting HIV replication in vitro, marking a potential avenue for therapeutic development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-Bromo-2-(hydroxymethyl)-4-methylbenzimidazole, and how can reaction conditions be optimized?

- Methodology : Start with brominated benzimidazole precursors and employ condensation reactions under reflux with glacial acetic acid as a catalyst. Optimize reaction time (3–4 hours) and temperature (reflux conditions) to maximize yield (~70%). Purify via recrystallization in ethanol and confirm purity using TLC with cyclohexane:ethyl acetate (2:1) .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) to avoid side products like thiourea derivatives .

Q. Which spectroscopic techniques are critical for characterizing 6-Bromo-2-(hydroxymethyl)-4-methylbenzimidazole, and what diagnostic signals should be prioritized?

- Techniques :

- FT-IR : Identify C-Br stretching (~528 cm⁻¹) and hydroxymethyl O-H/N-H stretches (~3090 cm⁻¹) .

- ¹H NMR : Expect aromatic protons in δ 7.3–8.1 ppm and hydroxymethyl protons as a singlet near δ 4.5–5.0 ppm. Use DMSO-d₆ to resolve splitting patterns .

- X-ray crystallography : Confirm molecular geometry and hydrogen-bonding networks using SHELXL for refinement .

Q. How can researchers ensure structural homogeneity and purity during synthesis?

- Best Practices :

- Use TLC to verify intermediate purity.

- Recrystallize in ethanol to remove unreacted starting materials.

- Perform elemental analysis (C, H, N) to validate stoichiometry .

Advanced Research Questions

Q. How can contradictions between computational docking predictions and experimental bioactivity data for benzimidazole derivatives be resolved?

- Methodology :

- Validate docking poses (e.g., with EGFR) using mutagenesis assays to confirm key binding residues (e.g., Met793 interactions) .

- Perform molecular dynamics (MD) simulations to assess binding stability under physiological conditions.

- Re-examine protonation states of the hydroxymethyl group, which may affect hydrogen-bonding patterns .

Q. What strategies address crystallographic disorder in benzimidazole derivatives, and how can SHELXL improve refinement accuracy?

- Approach :

- Use SHELXL’s PART and FREE commands to model disordered regions.

- Apply anisotropic displacement parameters for bromine atoms to account for electron density smearing .

- Compare with analogous structures (e.g., 6-bromo-2-phenylquinazolin-4(3H)-ones) to identify common packing motifs .

Q. How does the hydroxymethyl substituent influence intermolecular interactions in crystal packing?

- Analysis :

- Use ORTEP-3 to visualize hydrogen bonds between the hydroxymethyl group and adjacent molecules (e.g., O-H···N interactions).

- Compare packing densities with non-hydroxylated analogs to assess steric effects .

Q. What methodologies are recommended for evaluating polymorphic stability?

- Techniques :

- Perform differential scanning calorimetry (DSC) to identify phase transitions.

- Conduct variable-temperature X-ray diffraction (VT-XRD) to monitor lattice changes under thermal stress .

Q. How can structure-activity relationship (SAR) studies elucidate the role of bromo and hydroxymethyl groups in biological activity?

- Design :

- Synthesize analogs with substituent variations (e.g., 6-chloro or 6-iodo derivatives).

- Test inhibitory activity (e.g., IC₅₀ against EGFR or cancer cell lines) and correlate with electronic properties (Hammett constants) .

- Use docking studies to map substituent effects on binding affinity .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.